![molecular formula C30H26N4O4 B14799072 N'~1~,N'~4~-bis[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]butanedihydrazide](/img/structure/B14799072.png)
N'~1~,N'~4~-bis[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]butanedihydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’1,N’4-bis[3-(1-naphthyl)acryloyl]succinohydrazide is an organic compound with a complex structure that includes naphthyl groups and acrylamide functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’4-bis[3-(1-naphthyl)acryloyl]succinohydrazide typically involves the reaction of succinohydrazide with 3-(1-naphthyl)acryloyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for N’1,N’4-bis[3-(1-naphthyl)acryloyl]succinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.
化学反応の分析
Types of Reactions
N’1,N’4-bis[3-(1-naphthyl)acryloyl]succinohydrazide can undergo various chemical reactions, including:
Oxidation: The naphthyl groups can be oxidized to form naphthoquinones.
Reduction: The acrylamide groups can be reduced to form the corresponding amines.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the hydrazide group.
Major Products
Oxidation: Naphthoquinones.
Reduction: Amines.
Substitution: Substituted hydrazides.
科学的研究の応用
N’1,N’4-bis[3-(1-naphthyl)acryloyl]succinohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the development of new materials with specific optical or electronic properties.
作用機序
The mechanism of action of N’1,N’4-bis[3-(1-naphthyl)acryloyl]succinohydrazide involves its interaction with molecular targets through its hydrazide and acrylamide functionalities. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The naphthyl groups can also participate in π-π interactions, which can influence the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
N,N’-Bis(acryloyl)cystamine: Used as a cross-linker in polymer chemistry.
N,N’-Bis(acryloyl)ethylenediamine: Another cross-linker with similar applications in polymer science.
Uniqueness
N’1,N’4-bis[3-(1-naphthyl)acryloyl]succinohydrazide is unique due to the presence of both naphthyl and acrylamide groups, which provide a combination of optical properties and reactivity that is not commonly found in other compounds. This makes it particularly useful in applications requiring specific interactions with biological molecules or the development of materials with unique electronic properties .
特性
分子式 |
C30H26N4O4 |
|---|---|
分子量 |
506.6 g/mol |
IUPAC名 |
1-N',4-N'-bis[(E)-3-naphthalen-1-ylprop-2-enoyl]butanedihydrazide |
InChI |
InChI=1S/C30H26N4O4/c35-27(17-15-23-11-5-9-21-7-1-3-13-25(21)23)31-33-29(37)19-20-30(38)34-32-28(36)18-16-24-12-6-10-22-8-2-4-14-26(22)24/h1-18H,19-20H2,(H,31,35)(H,32,36)(H,33,37)(H,34,38)/b17-15+,18-16+ |
InChIキー |
MNTNMMYMUMUZDA-YTEMWHBBSA-N |
異性体SMILES |
C1=CC=C2C(=CC=CC2=C1)/C=C/C(=O)NNC(=O)CCC(=O)NNC(=O)/C=C/C3=CC=CC4=CC=CC=C34 |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC(=O)NNC(=O)CCC(=O)NNC(=O)C=CC3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


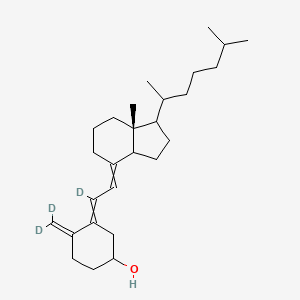
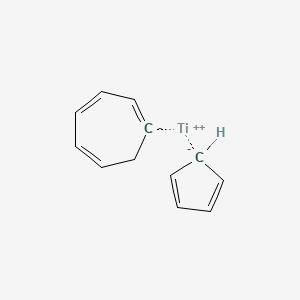
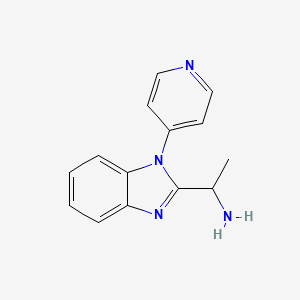
![4-(azepan-1-ylsulfonyl)-N-[(E)-1,3-benzodioxol-5-ylmethylidene]aniline](/img/structure/B14799010.png)
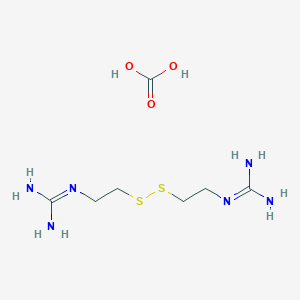
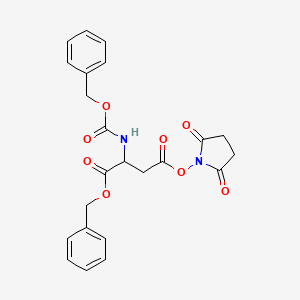
![1H-1,2,4-Triazole-1-propanoic acid, 3-[3,5-bis(trifluoromethyl)phenyl]-alpha,beta-dibromo-, 1-methylethyl ester](/img/structure/B14799026.png)
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrate;dihydrochloride](/img/structure/B14799045.png)
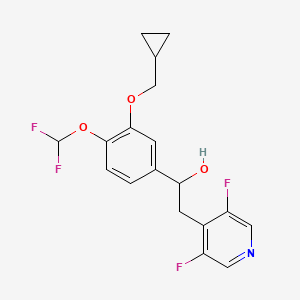
![N-{(E)-[4-(propan-2-yl)phenyl]methylidene}-4-(trifluoromethoxy)aniline](/img/structure/B14799049.png)
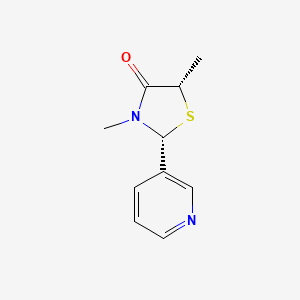
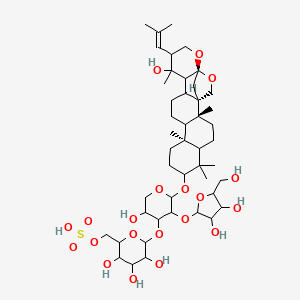
![(7S,11R,16R)-14,16-dihydroxy-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-en-6-one](/img/structure/B14799060.png)
![12,13-Didehydro-6-methyl-4-phenyl-2H-benzo[c]pyrano[2,3-i][1]benzazocine-2,7(6H)-dione](/img/structure/B14799071.png)
